molecular formula C45H66FeNO3P2PdS- B6309906 Bruno Palladacycle CAS No. 1702311-34-9

Bruno Palladacycle

Cat. No.: B6309906
CAS No.: 1702311-34-9
M. Wt: 925.3 g/mol
InChI Key: INJPONIANSCTIE-DHOIFHORSA-N
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Description

Bruno Palladacycle is a type of palladium complex that has gained significant attention in the field of catalysis, particularly in cross-coupling reactions. These compounds are characterized by the presence of a palladium atom bonded to a carbon atom within a cyclic structure. The unique properties of this compound make it a valuable catalyst in various chemical reactions, including carbon-carbon and carbon-nitrogen bond formation.

Mechanism of Action

Target of Action

Bruno Palladacycle, also known as “this compound, min. 98%”, primarily targets the C-C and C-N cross-coupling reactions . These reactions are crucial in the synthesis of complex organic compounds, particularly in the pharmaceutical industry .

Mode of Action

This compound interacts with its targets through a process known as palladium-catalyzed transformations . This compound serves as an intermediate in these transformations, facilitating the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds . The palladacycle’s unique electronic and steric properties help stabilize the catalytically active species and provide additional control over reaction selectivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method used to synthesize biaryl compounds, which are essential in various areas of chemistry . This compound also plays a role in the enantioselective β-C(sp3)-H arylation of carboxylic acids .

Result of Action

The action of this compound results in the formation of new C-C and C-N bonds, enabling the synthesis of complex organic compounds . This is particularly valuable in the pharmaceutical industry, where these reactions can lead to the creation of new drug molecules .

Action Environment

This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the reaction medium .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bruno Palladacycle can be synthesized through various methods. One common approach involves the reaction of palladium salts with ligands containing carbon-donor moieties. For example, the reaction of palladium acetate with a biphenyl ligand in the presence of a base can yield this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

Bruno Palladacycle undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases such as sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions, often in aqueous or organic solvents .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or amines .

Comparison with Similar Compounds

Bruno Palladacycle can be compared with other similar compounds, such as:

List of Similar Compounds

This compound stands out due to its unique ligand structure and the ability to function under mild reaction conditions, making it a versatile and valuable catalyst in various fields of research and industry.

Properties

InChI

InChI=1S/C27H47P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19-23H,8-13,15-18H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJPONIANSCTIE-DHOIFHORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66FeNO3P2PdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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